Unii-A2SV334fma
Overview
Description
Isomannide Monooleate: (UNII: A2SV334FMA) is a chemical compound with the molecular formula C24H42O5 . It is a type of monoester formed from isomannide and oleic acid. This compound is primarily used in the cosmetic and pharmaceutical industries due to its emollient and moisturizing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isomannide Monooleate can be synthesized through the esterification reaction between isomannide and oleic acid. The reaction typically involves heating the two reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of Isomannide Monooleate involves large-scale esterification reactors where precise temperature and pressure control are maintained to optimize the yield and purity of the product. The process also includes purification steps such as distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Isomannide Monooleate can undergo various chemical reactions, including:
Oxidation: : The double bond in the oleate moiety can be oxidized to form a hydroxyl group, resulting in the formation of isomannide monohydroxylate.
Reduction: : The hydroxyl group in the monooleate can be reduced to form a hydrocarbon chain, leading to the formation of isomannide monoalkane.
Substitution: : The hydroxyl group can be substituted with other functional groups, such as amino or halogen groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl), with reaction conditions typically involving mild temperatures and neutral to slightly alkaline pH.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation, with reaction conditions involving anhydrous solvents and elevated pressures.
Substitution: : Common reagents include halogenating agents (e.g., thionyl chloride for chlorination) and aminating agents (e.g., ammonia for amination), with reaction conditions varying based on the specific substitution reaction.
Major Products Formed
Isomannide Monohydroxylate: : Formed through the oxidation of the double bond in the oleate moiety.
Isomannide Monoalkane: : Formed through the reduction of the hydroxyl group in the monooleate.
Isomannide Monoamide: : Formed through the substitution of the hydroxyl group with an amino group.
Scientific Research Applications
Isomannide Monooleate is widely used in scientific research and various industries due to its unique properties:
Cosmetic Industry: : It is used as an emollient and moisturizer in skincare products, providing hydration and improving skin texture.
Pharmaceutical Industry: : It serves as an excipient in drug formulations, enhancing the stability and bioavailability of active pharmaceutical ingredients.
Food Industry: : It is used as an additive in food products to improve texture and shelf life.
Research: : It is utilized in studies related to lipid chemistry, drug delivery systems, and the development of new cosmetic formulations.
Mechanism of Action
Isomannide Monooleate exerts its effects primarily through its emollient properties. It forms a protective barrier on the skin, preventing transepidermal water loss and maintaining skin hydration. The compound also interacts with the lipid bilayer of cell membranes, enhancing their stability and fluidity.
Molecular Targets and Pathways
Skin Barrier Function: : Enhances the integrity of the stratum corneum, the outermost layer of the skin.
Lipid Bilayer Interaction: : Modifies the lipid composition of cell membranes, improving their function and resilience.
Comparison with Similar Compounds
Isomannide Monooleate is similar to other monoesters and esters used in the cosmetic and pharmaceutical industries, such as glyceryl oleate and isopropyl myristate . it is unique in its specific combination of isomannide and oleic acid, which provides distinct emollient and moisturizing properties.
Similar Compounds
Glyceryl Oleate: : Another monoester used as an emollient in skincare products.
Isopropyl Myristate: : A fatty acid ester used in cosmetics for its skin-conditioning properties.
Cetyl Palmitate: : A wax ester used in various cosmetic formulations for its moisturizing effects.
Isomannide Monooleate stands out due to its unique molecular structure and the specific benefits it offers in terms of skin hydration and stability.
Properties
IUPAC Name |
[(3R,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9-/t20-,21-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRAOGVAQOVDEB-MGMRWDBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52918-93-1 | |
Record name | Isomannide monooleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052918931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOMANNIDE MONOOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2SV334FMA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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